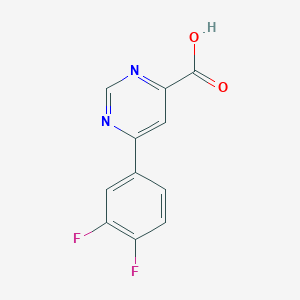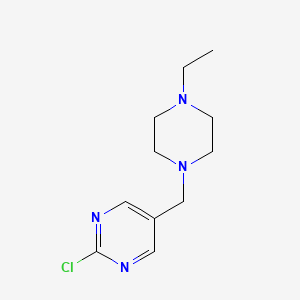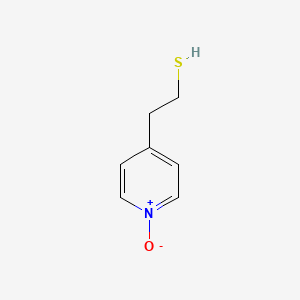
Buscopan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Buscopan is synthesized from hyoscine, which is naturally found in plants of the nightshade family, such as Atropa belladonna . The synthesis involves the esterification of hyoscine with butyl bromide to form hyoscine butylbromide . The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction of hyoscine from plant sources, followed by chemical synthesis to produce hyoscine butylbromide . The process includes purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Buscopan undergoes several types of chemical reactions, including:
Esterification: The formation of hyoscine butylbromide from hyoscine and butyl bromide.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze back to hyoscine and butyl bromide.
Substitution: The bromide ion in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Esterification: Butyl bromide, acidic catalyst, reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Various nucleophiles, such as hydroxide ions or amines.
Major Products
Esterification: Hyoscine butylbromide (this compound).
Hydrolysis: Hyoscine and butyl bromide.
Substitution: Substituted hyoscine derivatives.
Applications De Recherche Scientifique
Buscopan has a wide range of scientific research applications:
Mécanisme D'action
Buscopan exerts its effects by blocking muscarinic acetylcholine receptors, which are found on smooth muscle cells and parasympathetic nerve endings . By inhibiting the action of acetylcholine, this compound prevents the contraction of smooth muscles, leading to muscle relaxation and relief from spasms . This mechanism is particularly effective in the gastrointestinal and urinary tracts, where it reduces cramping and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methscopolamine: Another anticholinergic agent used to treat similar conditions.
Atropine: A related compound with broader applications, including use as a pre-anesthetic medication.
Dicyclomine: An antispasmodic used to treat irritable bowel syndrome.
Uniqueness of Buscopan
This compound is unique in its specific targeting of muscarinic receptors in the gastrointestinal and urinary tracts, making it highly effective for treating spasms in these areas . Unlike some other anticholinergic agents, this compound has minimal central nervous system effects, reducing the risk of side effects such as drowsiness and confusion .
Propriétés
IUPAC Name |
(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOZZFCZRXYEK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)

![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)

![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)




![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)




